N-(2H-benzimidazol-2-yl)-N-methylacetamide
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Overview
Description
N-(2H-benzimidazol-2-yl)-N-methylacetamide is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-benzimidazol-2-yl)-N-methylacetamide typically involves the reaction of 2-aminobenzimidazole with methylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2H-benzimidazol-2-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ethanol under inert atmosphere.
Major Products Formed
The major products formed from these reactions include oxidized benzimidazole derivatives, reduced amine compounds, and substituted benzimidazole derivatives with various functional groups .
Scientific Research Applications
N-(2H-benzimidazol-2-yl)-N-methylacetamide has several scientific research applications:
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the biological activity of the benzimidazole core.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antiparasitic activities.
Industry: Utilized in the development of organic electronic materials, such as n-type dopants for organic semiconductors
Mechanism of Action
The mechanism of action of N-(2H-benzimidazol-2-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For example, benzimidazole derivatives are known to inhibit microtubule polymerization, leading to antiparasitic effects. Additionally, the compound may interact with DNA or RNA, affecting cellular processes such as replication and transcription .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-yl)-N-methylacetamide
- N-(2H-benzothiazol-2-yl)-N-methylacetamide
- N-(2H-benzoxazol-2-yl)-N-methylacetamide
Uniqueness
N-(2H-benzimidazol-2-yl)-N-methylacetamide stands out due to its unique combination of the benzimidazole core and the methylacetamide group. This structure imparts specific chemical and biological properties, making it a versatile compound for various applications. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, providing opportunities for targeted research and development .
Properties
Molecular Formula |
C10H11N3O |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-(2H-benzimidazol-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C10H11N3O/c1-7(14)13(2)10-11-8-5-3-4-6-9(8)12-10/h3-6,10H,1-2H3 |
InChI Key |
XWROLNUHLYRQOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1N=C2C=CC=CC2=N1 |
Origin of Product |
United States |
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